Spongiadioxin B

Description

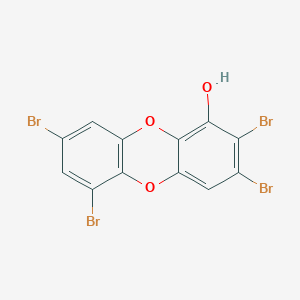

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H4Br4O3 |

|---|---|

Molecular Weight |

515.77 g/mol |

IUPAC Name |

2,3,6,8-tetrabromodibenzo-p-dioxin-1-ol |

InChI |

InChI=1S/C12H4Br4O3/c13-4-1-6(15)11-7(2-4)19-12-8(18-11)3-5(14)9(16)10(12)17/h1-3,17H |

InChI Key |

OKZDDAYLOUDZAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(C(=C(C=C3O2)Br)Br)O)Br)Br |

Synonyms |

spongiadioxin B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Spongiadioxin B

Discovery and Initial Characterization of Spongiadioxin B

This compound, along with spongiadioxin A, was discovered as a new cytotoxic tetrabromodibenzo-p-dioxin. acs.orgresearchgate.net The structures of these compounds were determined using spectroscopic methods, including 1D and 2D NMR spectroscopy. X-ray analysis of the methyl ether of spongiadioxin A also contributed to structural elucidation. acs.org The molecular formula for this compound was determined to be C₁₂H₄Br₄O₃ through EIMS and microanalysis, indicating it is an isomer of spongiadioxin A. acs.org this compound appears as colorless needles with a melting point of 245-247 °C. acs.org

Original Isolation from Dysidea dendyi Marine Sponges

The initial isolation of spongiadioxins A and B was from the Australian marine sponge Dysidea dendyi. acs.orgresearchgate.netnih.gov Specifically, a sample of D. dendyi collected from Scott Reef at a depth of 3 meters yielded these two new tetrabromodibenzo-p-dioxins. mdpi.com

Geographic Distribution of Source Organisms

The genus Dysidea, which includes Dysidea dendyi, has a cosmopolitan distribution, found in tropical and subtropical regions across the world, including the Indo-Pacific, Red Sea, and American regions. researchgate.netwikipedia.org Dysidea dendyi itself has been reported in Australia, particularly from Scott Reef. mdpi.comflinders.edu.au Other species within the Dysidea genus, such as D. herbacea, are found in the Pacific Ocean and the Red Sea, while D. avara is primarily located in South America and Peru. researchgate.net The Great Barrier Reef is also a habitat for several Dysidea species. researchgate.net

Identification of Other Marine Sponge Species as Sources of Polybrominated Dioxins

Beyond Dysidea dendyi, other marine sponge species have been identified as sources of polybrominated dibenzo-p-dioxins (PBDDs) and related halogenated natural products. For instance, polybrominated dibenzo-p-dioxins have been detected in marine invertebrates besides sponges. researchgate.netnih.govresearchgate.net The marine sponge Hyrtios proteus from The Bahamas has been found to contain several PBDDs, including 1,3,7-triBDD, 1,3,6,8-tetraBDD, and 1,3,7,9-tetraBDD, along with methoxy-PBDDs. nist.gov The co-occurrence of polybrominated phenoxyanisoles, phenoxyphenols, and MeO-PBDDs has been reported in various marine samples. nist.gov

Associated Symbiotic Microorganisms in Compound Production

Marine sponges are known to harbor abundant and diverse communities of symbiotic microorganisms, which can play a role in the production of secondary metabolites. researchgate.netresearchgate.net In the case of Dysidea species, which contain a large population of cyanophytes within their tissues, it has been suggested that these symbiotic cyanobacteria are responsible for the production of polybrominated diphenyl ethers. acs.org It is also hypothesized that cyanobacteria-containing Dysidea sponges can produce polybrominated dibenzo-p-dioxins. acs.org Research has shown that the bmp gene locus in marine bacteria, a source of polybrominated diphenyl ethers, can also synthesize dibenzo-p-dioxins using different phenolic initiator molecules. researchgate.netnih.gov This suggests a potential biogenic origin for dibenzo-p-dioxins found in the marine metabolome, linked to marine bacteria, particularly gamma-proteobacteria, that are commonly associated with marine eukaryotes like sponges. researchgate.netnih.gov Symbionts can reside both within sponge cells and in extracellular spaces, each occupying a distinct niche. researchgate.net This symbiotic relationship can offer advantages to the microbes, including nutrient acquisition and synthesis of secondary metabolites. researchgate.net

Methodologies for Extraction and Purification from Biological Matrices

The extraction and purification of this compound from marine sponges typically involve several steps. For the initial isolation from Dysidea dendyi, the freeze-dried sponge material was extracted at room temperature with chloroform (B151607). acs.org The combined chloroform extracts were then subjected to flash column chromatography over silica (B1680970) gel using a step gradient of chloroform in hexane. acs.org

More generally, methodologies for extracting bioactive compounds from marine sponges involve initial steps such as soaking in seawater to eliminate living organisms, followed by fragmentation and washing to remove residual microorganisms and salt. researchgate.net Extraction is commonly performed using organic solvents like methanol (B129727) or ethyl acetate. researchgate.netbiointerfaceresearch.com The crude extracts are then often subjected to fractionation using techniques such as vacuum liquid chromatography (VLC) or open column chromatography with various solvent systems. researchgate.netbiointerfaceresearch.com Further purification to obtain pure compounds like this compound can involve techniques such as high-pressure liquid chromatography (HPLC). nih.gov Analytical techniques such as 1D and 2D NMR spectroscopy and mass spectrometry (MS) are crucial for the structural elucidation and characterization of the isolated compounds. acs.orgmdpi.comresearchgate.netbiointerfaceresearch.com

Biological Activities and Mechanistic Investigations of Spongiadioxin B

General Bioactivity Spectrum of Polybrominated Dibenzo-p-dioxins

Polybrominated dibenzo-p-dioxins (PBDDs), structurally related to polychlorinated dibenzo-p-dioxins (PCDDs), are a group of compounds recognized for their potential as environmental stressors . Similar to their chlorinated counterparts, PBDDs exhibit a range of biological activities, many of which are mediated through the aryl hydrocarbon receptor (AhR) pathway researchgate.netoup.comnih.gov. Activation of the AhR can lead to a broad spectrum of toxic effects in vertebrates, including wasting syndrome, immunotoxicity, neurotoxicity, carcinogenicity, and adverse reproductive, developmental, and endocrine effects researchgate.netoup.comnih.gov. These compounds are known for their environmental and biological persistence, with a tendency to bioaccumulate and biomagnify in the food chain researchgate.net. High levels of PBDDs have been detected in marine organisms such as algae, shellfish, and fish .

Specific Biological Activities of Spongiadioxin B

This compound, as a naturally occurring PBDD, has been investigated for specific biological activities, revealing a multifaceted bioactivity profile in various contexts.

Reported Ecological Roles (e.g., Repellent Activity)

Marine natural products, including compounds isolated from sponges, are hypothesized to play various ecological roles, such as chemical defense against predators, competitors, fouling organisms, and microbes mdpi.comresearchgate.netnist.govresearchgate.net. While the search results highlight this general concept for marine natural products and the potential for sponge-derived compounds to act as deterrents or possess antimicrobial properties, a specific, detailed ecological role, such as repellent activity, for this compound itself is not explicitly detailed in the provided snippets. However, its isolation from marine sponges known to produce bioactive metabolites suggests a potential role in the chemical ecology of its source organism mdpi.comuq.edu.auacs.orgnih.gov.

In vitro Cellular Studies

Investigations into the biological activities of this compound have included in vitro studies to assess its effects at the cellular level.

This compound has demonstrated cytotoxic effects against certain mammalian cell lines. Specifically, it has been reported to show cytotoxicity against mouse Ehrlich cancer cells flinders.edu.au.

| Compound | Source Sponge | Cell Line | IC50 (µg/ml) |

|---|---|---|---|

| This compound | Dysidea dendyi | Mouse Ehrlich cancer cells | 15.5 |

Note: Data compiled from search result flinders.edu.au.

Other studies on related polybrominated compounds from marine sponges have also indicated cytotoxic activity against various human cancer cell lines, including breast cancer cells and human oral tumor cell lines acs.orgflinders.edu.au.

Studies have investigated the effects of sponge-derived polybrominated compounds, including this compound, on enzyme activities. Research indicates that this compound had no effect on human cancer cell α-N-acetylgalactosaminidase researchgate.net. However, it was found to inhibit bacterial α-d-galactosidase at micromolar levels, acting quickly and irreversibly researchgate.net. This suggests a selective interaction with certain enzymatic targets.

The antioxidant activity of this compound has also been evaluated. Studies have shown that this compound possesses low antioxidant activity, observed at millimolar concentrations researchgate.net. While other bromophenols from marine sources have demonstrated antioxidant properties in various in vitro and cellular systems, the activity reported for this compound appears to be less pronounced at lower concentrations mdpi.comnih.govnih.govdokumen.pub. It is noted that the antioxidant activity may not be the primary mechanism responsible for other observed biological effects, such as enzyme inhibition, given the significant difference in effective concentrations researchgate.net.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Research indicates that marine-derived compounds, including polybrominated diphenyl ethers and dibenzo-p-dioxins like spongiadioxins, can exhibit antimicrobial properties. Studies have explored the antibacterial and antifungal potential of extracts and isolated compounds from marine sponges. While the provided search results discuss the antimicrobial activities of various marine natural products and sponge extracts, direct specific data on the antimicrobial activity of this compound itself across a range of microorganisms is limited within these results.

However, broader studies on marine sponges and their metabolites suggest that these organisms are a source of compounds with antibacterial and antifungal activities. For instance, polybrominated diphenyl ethers isolated from Dysidea granulosa have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), Escherichia coli O157:H7, and Salmonella. researchgate.net Extracts from other marine sponges, such as Haliclona viscosa and Cinachyrella tarentina, have demonstrated antifungal activity against phytopathogenic fungi. nih.gov

While these findings highlight the potential for antimicrobial activity within this class of marine compounds, specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) data directly attributed to isolated this compound against a defined panel of bacterial and fungal strains is not explicitly detailed in the provided snippets.

Anti-Inflammatory Effects

This compound and related marine natural products have been investigated for their anti-inflammatory properties. researchgate.netnih.gov Inflammation is a complex biological response involved in various disease processes, including diabetes complications. researchgate.net Compounds with the ability to modulate inflammatory pathways are of significant therapeutic interest.

The provided search results indicate that marine-derived diterpenes, a class of compounds that includes some sponge metabolites, exhibit anti-inflammatory activities. mdpi.com Additionally, research on protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are discussed in the context of antidiabetic properties, also mentions that PTP1B inhibition can decrease inflammation. nih.gov While the direct mechanistic details of this compound's anti-inflammatory effects are not explicitly provided, its potential in this area is suggested within the broader context of the biological activities investigated for marine natural products and compounds with related therapeutic targets.

Antidiabetic Properties via Enzyme Inhibition (e.g., PTP1B, α-glucosidase, Aldose Reductase)

This compound has been identified as a compound with potential antidiabetic properties, particularly through the inhibition of key enzymes involved in glucose metabolism. dntb.gov.ua

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. bmrat.orgnih.gov this compound has been reported to inhibit PTP1B. dntb.gov.ua Inhibiting PTP1B can enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor and insulin receptor substrate. nih.govresearchgate.net

α-glucosidase Inhibition: α-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, leading to an increase in postprandial blood glucose levels. wikipedia.orgscielo.br Inhibition of α-glucosidase can slow down carbohydrate digestion and glucose absorption, thus helping to control blood sugar levels. wikipedia.orgnih.gov While some marine natural products and plant extracts have shown α-glucosidase inhibitory activity, specific data on this compound's activity against this enzyme is not explicitly detailed in the provided search results. researchgate.netscielo.brrjppd.org However, bromophenols from marine algae, a related class of compounds, have been shown to inhibit α-glucosidase. researchgate.net

Aldose Reductase Inhibition: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. mdpi.comwikipedia.orgplos.org In hyperglycemic conditions, increased aldose reductase activity and subsequent sorbitol accumulation are implicated in the development of diabetic complications, such as neuropathy, retinopathy, and nephropathy. mdpi.comwikipedia.orgnih.gov Inhibitors of aldose reductase are being investigated to prevent or ameliorate these complications. wikipedia.orgnih.gov The provided search results mention aldose reductase inhibition as a potential antidiabetic strategy mdpi.complos.org, but direct evidence of this compound inhibiting this specific enzyme is not present in the snippets.

| Enzyme | Relevance to Diabetes | This compound Activity (based on provided snippets) |

| PTP1B | Negative regulator of insulin signaling; target for enhancing insulin sensitivity. | Reported as an inhibitor. dntb.gov.ua |

| α-glucosidase | Breaks down carbohydrates in the intestine, affecting postprandial glucose. | Not explicitly detailed for this compound. |

| Aldose Reductase | Involved in polyol pathway; contributes to diabetic complications. | Not explicitly detailed for this compound. |

In vivo Studies in Non-Human Animal Models

Investigating the biological activities of compounds like this compound in living systems using non-human animal models is crucial for understanding their potential therapeutic efficacy and pharmacological responses.

Efficacy Evaluation in Disease Models (e.g., Diabetic Mouse Model)

Diabetic mouse models are commonly used to evaluate the efficacy of potential antidiabetic agents and to study the pathogenesis of diabetes and its complications. researchgate.netmdpi.comresearchgate.net These models can mimic various aspects of human diabetes, including hyperglycemia and associated organ damage. mdpi.comresearchgate.net

While the search results mention the use of diabetic mouse models for evaluating wound healing researchgate.net and studying diabetic retinopathy mdpi.com, and discuss the use of animal models for screening antidiabetic activity in general researchgate.net, there is no specific information provided detailing in vivo efficacy studies of this compound in a diabetic mouse model or other disease models within these snippets. The mention of Spongiadioxins A and B in the context of potential anti-diabetic activity dntb.gov.ua suggests that in vivo studies might have been conducted or are planned, but the results are not presented here.

Effects on Organ Systems (e.g., Liver, Muscles, Pancreatic Islets)

Understanding the effects of a compound on various organ systems is essential in preclinical evaluation. In the context of diabetes, the liver, muscles, and pancreatic islets are particularly relevant. The liver plays a key role in glucose homeostasis, muscles are major sites of glucose uptake, and pancreatic islets contain the beta cells that produce insulin.

The provided search results discuss the effects of certain interventions on pancreatic islets in diabetic mouse models, such as the induction of beta cells nih.gov. They also mention the distribution of aldose reductase in various tissues, including the liver and muscles, albeit at low levels in some cases. mdpi.com However, there is no specific information in the provided snippets detailing the direct effects of this compound on the liver, muscles, pancreatic islets, or other organ systems in in vivo animal studies.

Pharmacological Responses in Living Systems

Pharmacological responses in living systems encompass how an organism reacts to a compound, including its absorption, distribution, metabolism, and excretion, as well as the resulting physiological and biochemical changes. While the term "pharmacological responses in living systems" is broad, in the context of the provided outline and search results, it likely refers to the observed biological effects and the underlying mechanisms in vivo.

The search results touch upon in vivo studies in various contexts, such as the evaluation of wound healing in diabetic mice researchgate.net, the effects of interventions on blood glucose levels and beta cell induction in diabetic mice nih.gov, and the impact of aldose reductase inhibition on nerve conduction in human diabetics nih.gov. These studies demonstrate how researchers investigate the responses of living organisms to therapeutic interventions. researchgate.netnih.govnih.govnih.gov

However, specific data on the pharmacological responses induced by this compound in living systems, such as its impact on blood glucose levels, insulin sensitivity, inflammatory markers, or other physiological parameters in animal models, are not explicitly provided in the search snippets. The general mention of Spongiadioxins A and B having potential anti-diabetic activity dntb.gov.ua implies that some level of in vivo investigation into their effects on glucose metabolism may have been conducted.

Mechanistic Insights into this compound Action

Investigating the mechanisms by which this compound exerts its biological effects is crucial for understanding its potential implications. Research into related halogenated compounds provides insights into potential pathways modulated by this marine natural product.

Putative Receptor Interactions

Polybrominated dibenzo-p-dioxins, including this compound, are structurally analogous to highly toxic anthropogenic molecules such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov A well-established mechanism of action for many halogenated aromatic hydrocarbons, including dioxins, involves interaction with the Aryl Hydrocarbon Receptor (AhR). nih.govijoear.comjst.go.jp The AhR is a cytosolic protein belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors. ijoear.com Upon ligand binding, the AhR undergoes a conformational change and translocates to the nucleus, where it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). ijoear.com This heterodimer can then bind to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), leading to the transcriptional activation or repression of target genes. ijoear.com

Studies have shown that tetrabrominated dibenzo-p-dioxins, similar in structure to this compound, can bind tightly to the AhR and induce dioxin-like effects in mammals. jst.go.jp While direct binding affinity data for this compound to the AhR is not extensively detailed in the provided literature, its structural classification suggests that it may act as an AhR ligand, initiating this canonical signaling pathway.

Modulation of Cellular Signaling Pathways

The interaction of compounds like this compound with the AhR can lead to the modulation of various cellular signaling pathways. The activated AhR/ARNT complex can influence pathways beyond direct gene transcription, although the specific pathways modulated by this compound require further dedicated study. While some marine-derived hydroxylated polybrominated diphenyl ethers (OH-PBDEs), structurally related to dioxins, have been shown to be potent inhibitors of mammalian nuclear hormone mediated signaling pathways, marine dihydroxylated-BDEs may employ alternate bioinhibitory mechanisms. nih.govresearchgate.net The precise impact of this compound on specific signaling cascades warrants further investigation to fully elucidate its cellular effects.

Impact on Gene Expression and Protein Regulation

A primary consequence of AhR activation by dioxin-like compounds is the alteration of gene expression. ijoear.com The binding of the AhR/ARNT heterodimer to XREs in the regulatory regions of target genes can lead to their transcriptional activation. ijoear.com Among the genes known to be regulated by the AhR are those encoding enzymes involved in xenobiotic metabolism, such as members of the cytochrome P450 family, particularly CYP1A1. ijoear.com Additionally, AhR activation can influence the expression of genes for transcriptional regulators like AP-1 and proto-oncogene products (e.g., c-Fos and c-Jun). ijoear.com

Given the putative interaction of this compound with the AhR, it is plausible that this compound could similarly impact the expression of AhR-regulated genes, subsequently affecting the levels of the corresponding proteins. This modulation of gene expression and protein regulation could underlie some of the observed biological activities of this compound, such as its reported cytotoxicity against certain cancer cells. flinders.edu.aumdpi.com However, comprehensive studies detailing the specific gene expression profiles and protein alterations induced by this compound are needed to confirm these potential effects.

Role in Oxidative Stress Mitigation

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various biological processes and pathologies. nih.govfrontiersin.org Some marine natural products, particularly bromophenols, have been studied for their potential antioxidant activities, acting as free radical scavengers to prevent oxidative damage. mdpi.comnih.gov Oxidative stress can also lead to DNA damage and influence the expression of genes related to the extracellular matrix. frontiersin.org

Structure Activity Relationships Sar of Spongiadioxin B and Analogues

Elucidation of Key Structural Features for Biological Activity

The core structure of spongiadioxin B is a polybrominated dibenzo-p-dioxin (B167043). researchgate.net Research into the SAR of brominated compounds, including those with a dioxin framework, suggests that the arrangement and number of halogen atoms on the aromatic rings play a significant role in their activity. researchgate.net The presence of the dibenzo-p-dioxin core is a defining feature, and modifications to this central structure can impact bioactivity. Studies on various marine natural products, including bromophenols and other polybrominated compounds, highlight the importance of specific structural units and the degree of bromination for different biological effects, such as antimicrobial or antidiabetic activities. nih.govmdpi.commdpi.com

Influence of Bromination Pattern on Bioactivity

The pattern and extent of bromination are critical factors influencing the bioactivity of polybrominated compounds like this compound. While some studies on related bromophenols suggest that bromination may not always be the primary determinant of activity, or can even slightly decrease it depending on the specific compound and assay, other research indicates that multiple bromine atoms attached to aryl rings can be critical for certain activities, such as PTP1B inhibition. nih.govmdpi.com The specific positions of bromine atoms on the dibenzo-p-dioxin core of this compound are likely to contribute significantly to its observed biological effects. The high activity observed for this compound has been noted as consistent with the arrangement of its lateral halogens on the dioxin framework. researchgate.net

Impact of Dioxin Core Modifications

Modifications to the dibenzo-p-dioxin core of this compound and its analogues can lead to altered biological profiles. The dioxin framework itself provides a rigid scaffold, and changes to the oxygen linkages or the introduction of other substituents on the aromatic rings would be expected to modify the compound's interaction with biological targets. While specific detailed studies on dioxin core modifications of this compound were not extensively found, research on related rigid brominated diphenyl ethers, which are structurally similar to the dioxin core, suggests that increasing rigidity, as seen in dioxins, can increase their inhibitory potency against certain enzymes like human lipoxygenases. ucsc.edu This implies that the intact dibenzo-p-dioxin core is important for the activity of this compound.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence the biological activity of natural products and drug candidates. uou.ac.innih.gov While the dibenzo-p-dioxin core of this compound is largely planar, the molecule may possess elements of chirality depending on the specific substitution pattern. Even subtle stereochemical differences can lead to significant variations in how a compound interacts with biological targets, affecting binding affinity, metabolism, and transport. uou.ac.innih.govnih.gov The biological activity of stereoisomers can differ significantly, with one enantiomer being active while others are less active or even toxic. uou.ac.in Although specific details regarding the stereochemical considerations of this compound's activity were not prominently found, the general principle of stereochemistry's importance in biological interactions suggests that if this compound or its analogues exist as stereoisomers, their activity profiles would likely be stereodependent.

Comparative SAR Studies with Spongiadioxin A and C

Spongiadioxins A and B are two polybrominated dibenzo-p-dioxins isolated from the same marine sponge, Dysidea dendyi. researchgate.net Spongiadioxin C is another related tribrominated dibenzo-p-dioxin also found in marine sponges. uni.lunih.gov Comparative SAR studies between spongiadioxins A, B, and C are valuable for understanding how variations in the bromination pattern and potentially other subtle structural differences influence their biological activities. Spongiadioxins A and B are described as cytotoxic tetrabromodibenzo-p-dioxins. researchgate.netflinders.edu.au this compound showed cytotoxicity against mouse Ehrlich cancer cells with an IC50 of 15.5 μg/ml. flinders.edu.au The differences in the number and positions of bromine atoms among spongiadioxins A, B, and C would be expected to result in distinct activity profiles, providing insights into the specific structural requirements for their observed biological effects. Comparative studies on similar classes of marine brominated compounds have revealed that even small structural changes can lead to variations in activity. nih.govmdpi.com

Analogues and Derivatives of Spongiadioxin B

Naturally Occurring Derivatives (e.g., Methoxylated Analogues)

Marine sponges, particularly those from the order Dysideidae, are known sources of polybrominated organic compounds, including polybrominated dibenzo-p-dioxins (PBDDs) like spongiadioxin B and their derivatives nih.gov. Among the naturally occurring derivatives, methoxylated analogues are commonly observed. For instance, spongiadioxin C, another polybrominated dioxin found in sponges, has a corresponding methoxylated form nih.govmdpi.com. This methylation is thought to occur naturally within the sponge or its associated symbionts, such as cyanobacteria mdpi.com.

While the search results specifically mention methoxylated forms of spongiadioxin C and other polybrominated diphenyl ethers (PBDEs) and PBDDs, they strongly suggest that methylation is a natural pathway for the modification of these halogenated compounds in marine sponges nih.govmdpi.comnist.gov. This implies the potential for methoxylated analogues of this compound to exist naturally, although specific studies detailing the isolation of a methoxylated this compound were not explicitly found in the provided snippets. Naturally produced methoxylated PBDEs and PBDDs are routinely detected in marine animals, indicating their presence and potential transfer through the marine food chain nih.gov.

De novo Synthesis of this compound Analogues for SAR Probing

De novo synthesis refers to the synthesis of complex molecules from simple precursors wikipedia.org. In the context of drug discovery and medicinal chemistry, de novo synthesis of analogues is a crucial strategy for conducting Structure-Activity Relationship (SAR) studies nih.govnih.gov. By synthesizing a series of compounds with systematic structural variations based on a lead scaffold like this compound, researchers can understand how different parts of the molecule contribute to its biological activity.

While the provided information does not detail de novo synthesis specifically applied to this compound analogues, it highlights the importance of this approach in medicinal chemistry for diversifying structures and generating chemical libraries for SAR studies nih.govnih.gov. For example, de novo synthesis has been used in the study of digitoxin (B75463) oligosaccharide analogues to evaluate their biological activity nih.gov. Applying de novo synthesis to the this compound scaffold would allow for the creation of a wide range of analogues with modifications to the halogenation pattern, the dioxin core, or peripheral substituents, enabling a comprehensive SAR analysis.

Potential Research and Biotechnological Applications

Basis for Development of Novel Research Probes

Marine natural products, with their diverse and often complex structures, serve as valuable starting points for the development of research probes. These probes are tools used in biological and chemical studies to investigate molecular targets, pathways, and mechanisms of action. The bioactivity observed in some polybrominated compounds from marine sponges suggests that spongiadioxin B, or its structural analogs, could potentially be modified or synthesized to create novel probes for studying specific biological processes. While direct information on this compound being used as a research probe was not found in the search results, the broader context of marine organobromines as sources of bioactive compounds highlights this potential. For instance, marine-derived brominated diphenyl ethers have been investigated for their inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory pathways and are attractive pharmaceutical targets. ucsc.edu This indicates the potential for marine polybrominated compounds to serve as scaffolds for developing probes targeting enzymes or receptors.

Biofoulant Mitigation Strategies

Biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged surfaces, is a significant problem in marine environments, causing economic losses and environmental issues. researchgate.net Marine organisms, including sponges, produce natural antifouling compounds to deter settlement by other organisms. ufz.deresearchgate.net The bioactivity of organohalides present in marine sponges often includes antifouling characteristics. ufz.de Given that this compound is a polybrominated compound isolated from a marine sponge, it is plausible that it possesses antifouling properties. Research on marine-derived compounds for antifouling applications is an active area. researchgate.netdntb.gov.ua For example, some marine-derived brominated compounds have been identified as potent antifouling agents. ucsc.edu While direct experimental data on this compound's antifouling activity was not found in the provided snippets, its origin and chemical class suggest this as a potential application area.

Environmental Remediation Applications (e.g., via microbial degradation insights)

Halogenated organic compounds, including polybrominated dibenzo-p-dioxins like this compound, can be persistent environmental pollutants. ufz.de Understanding the environmental fate and degradation of such compounds is crucial for developing remediation strategies. ufz.demdpi.commit.edu The marine environment, being a source of biogenic halogenated compounds, is also home to microorganisms capable of dehalogenation. ufz.de Reductive debromination by sponge-associated anaerobic bacteria has been observed for organohalides. ufz.de Insights into how microorganisms, particularly those associated with sponges, metabolize or degrade this compound could inform environmental remediation efforts. ufz.denih.govnih.govjbiochemtech.comfrontiersin.org Studying the microbial degradation pathways and the enzymes involved could lead to the development of bioremediation techniques for environments contaminated with similar polybrominated compounds. nih.govnih.govjbiochemtech.comfrontiersin.orgnih.gov For instance, research has explored the microbial degradation of various complex compounds, including other halogenated aromatics and plastics, highlighting the potential of microbial consortia and specific enzymes in bioremediation. nih.govnih.govjbiochemtech.comfrontiersin.org

Analytical Characterization and Quantification of Spongiadioxin B

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation of Spongiadioxin B. NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, including the types of protons and carbons present and their connectivity. researchgate.netegyankosh.ac.in The structures of Spongiadioxins A and B have been elucidated using a combination of 1D and 2D NMR spectroscopy. researchgate.net

Mass spectrometry complements NMR by providing the molecular weight and fragmentation pattern of the compound. egyankosh.ac.inmdpi.com High-resolution MS can accurately measure the molecular weight, allowing for the determination of the molecular formula. mdpi.com Tandem MS (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting ions, which helps in identifying key structural subunits. mdpi.com While MS is highly sensitive and widely used for data acquisition in natural product studies, it may have limitations in providing comprehensive structural details on its own, making the integration with NMR data a robust strategy for confident compound identification. mdpi.comfrontiersin.org

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for isolating this compound from complex mixtures and assessing its purity. chromatographyonline.compatsnap.com Preparative chromatography is often necessary to obtain highly pure target compounds for structure identification, activity testing, and quantitative analysis. chromatographyonline.com

Assessing the purity of isolated compounds is critical before further characterization using techniques like MS and NMR. chromatographyonline.com HPLC is a quantitative approach for purity testing, separating compounds based on their interactions with a stationary phase and differential elution by a mobile phase. patsnap.com Various modes of HPLC can be employed depending on the properties of the compound. patsnap.com Purity assessment can involve comparing chromatographic profiles, UV spectra, and mass spectra obtained from the analysis. chromatographyonline.com Deviations or overlaps in these characteristics can indicate the presence of coeluted impurities. chromatographyonline.com Achieving high purity, often greater than 98%, is desired for establishing molecular structure and for subsequent analyses. chromatographyonline.com Challenges in isolation, such as compound degradation during the process, can affect purity and require optimization of chromatographic conditions, such as temperature. chromatographyonline.com

Quantitative Analysis Methods in Biological and Environmental Samples

Quantitative analysis methods are necessary to determine the concentration of this compound in biological and environmental samples. These methods often involve a combination of chromatographic separation and detection techniques. While specific details for the quantitative analysis of this compound were not extensively found in the search results, the general principles for quantifying organic compounds in complex matrices apply.

Techniques like GC-MS or LC-MS are commonly used for the quantitative analysis of organic pollutants and natural products in environmental and biological samples due to their sensitivity and selectivity. scispace.com Sample preparation steps, such as extraction and clean-up, are typically required to isolate the analyte from the matrix and minimize interference. scispace.com Quantitative analysis involves comparing the response of the analyte in the sample to the response of known standards.

Isotope Analysis for Origin and Fate Studies (e.g., Carbon Isotope Fractionation)

Isotope analysis, particularly Compound Specific Isotope Analysis (CSIA), can provide valuable insights into the origin and fate of this compound in the environment. CSIA involves measuring the ratios of stable isotopes (e.g., ¹³C/¹²C) in individual compounds extracted from complex mixtures. environmentalrestoration.wikiwikipedia.org These measurements are typically performed using gas chromatography or liquid chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS or LC-IRMS). environmentalrestoration.wikiwikipedia.org

Isotopic fractionation, the alteration in the ratios of isotopes during physical, chemical, or biological processes, can leave a characteristic isotopic signature. environmentalrestoration.wikiwikipedia.org For carbon isotopes, this fractionation is often expressed as a δ¹³C value, representing the per mille deviation from a standard. radiocarbon.com Kinetic isotope effects, where bonds involving lighter isotopes react faster than those with heavier isotopes, are a primary cause of fractionation during degradative processes. environmentalrestoration.wiki

Studies on other brominated compounds found in marine sponges have demonstrated measurable stable carbon isotope fractionation during reductive debromination by sponge-associated bacteria. ufz.deresearchgate.net This suggests that CSIA could potentially be used to assess the natural transformation and fate of this compound in the marine environment and potentially differentiate between different degradation pathways or sources. environmentalrestoration.wikiufz.deresearchgate.net The isotopic composition of a compound undergoing degradation can become enriched in the heavier isotope as the lighter isotopes are preferentially cleaved. environmentalrestoration.wiki

Ecological and Environmental Implications

Role of Spongiadioxin B in Marine Chemical Defense

Marine sponges, being sessile organisms with soft tissues, have evolved chemical defenses to protect themselves from predation, microbial fouling, and competition for space. nih.govuncw.eduplos.org this compound, as a natural product from the sponge Dysidea dendyi, is suggested to function as a repellent. ijoear.com Halogenated compounds, in general, are known to be bioactive and can possess antifouling and antibiotic characteristics, contributing to the sponge's defense mechanisms. ufz.denih.govresearchgate.net The production of such secondary metabolites allows sponges to deter predators, inhibit pathogenic microbes, and gain a competitive advantage over other sessile organisms in the marine environment. nih.gov Studies have shown that sponge extracts containing bioactive compounds can exhibit antimicrobial properties and cytotoxicity, which are crucial for defending against the high bacterial loads in seawater and preventing colonization by fouling organisms. nih.gov

Bioaccumulation and Biotransformation in Marine Food Webs

Halogenated natural products, including dioxins like this compound, can bioaccumulate in marine organisms. ijoear.comnih.govresearchgate.netwikipedia.org Bioaccumulation occurs when an organism absorbs a substance faster than it can be eliminated through metabolism and excretion. wikipedia.orgunimi.it The presence of naturally produced polybrominated diphenyl ethers (PBDEs) and dioxins in marine animals, including those consumed by humans, indicates that sponge-derived polybrominated natural products can accumulate in the marine food web. nih.gov This accumulation potential is similar to that of anthropogenic persistent organic pollutants (POPs) like PCBs and DDT. researchgate.net

Transfer within Trophic Levels

The bioaccumulation of compounds like this compound can lead to their transfer within trophic levels in marine food webs. nih.govunimi.itmdpi.com While bioaccumulation occurs within each trophic level, the evidence for biomagnification (increasing concentration at successively higher trophic levels) of halogenated natural products can vary. researchgate.netunimi.itmdpi.com However, some naturally produced halogenated organic compounds have been detected in higher trophic organisms, including marine mammals and birds of prey, sometimes at concentrations exceeding 1 mg/kg. researchgate.net This suggests that trophic transfer and potential magnification can occur for certain halogenated natural products. The extent of trophic magnification can be influenced by factors such as the compound's physicochemical properties and the biotransformation capabilities of the organisms at different trophic levels. north-slope.orgnih.govnih.gov

Microbial Degradation and Reductive Dehalogenation

Microbial degradation plays a significant role in the fate of halogenated organic compounds in the marine environment. ufz.deresearchgate.neterwiki.net Reductive dehalogenation is a key process by which microbes remove halogen atoms from these compounds, often occurring under anoxic conditions. ufz.deresearchgate.neterwiki.net Marine sponges and their associated microbial communities have been shown to harbor anaerobic dehalogenating bacteria. ufz.deasm.orgresearchgate.net These bacteria can utilize halogenated compounds as electron acceptors for respiration. researchgate.net Studies have demonstrated the reductive debromination of brominated phenols by sponge-associated bacteria, suggesting their role in the biodegradation of biogenic organohalides like this compound. ufz.deasm.orgresearchgate.net The presence of biogenic organohalides in sponges appears to enrich for populations of these dehalogenating microorganisms. ufz.deresearchgate.net The genus Desulfoluna, particularly Desulfoluna spongiiphila, has been identified as capable of organohalide respiration and is thought to be responsible for reductive dehalogenation in geographically diverse sponge species. researchgate.netresearchgate.netrutgers.edu This microbial activity contributes to the cycling and potential detoxification of halogenated compounds within the sponge holobiont and the broader marine environment. researchgate.netfrontiersin.org

Contribution to Marine Nutrient Cycling and Ecosystem Stability

While the direct contribution of this compound specifically to marine nutrient cycling and ecosystem stability is not extensively documented, the broader ecological roles of sponges and their associated metabolites provide context. Sponges are important components of marine ecosystems, contributing to biomass and providing habitat. frontiersin.orgwikipedia.orgmdpi.com Their filter-feeding activities influence water quality and particle cycling. wikipedia.org Sponge-associated microbes are involved in nutrient transformations, such as nitrogen fixation and ammonia (B1221849) oxidation, which can benefit the sponge host and the surrounding environment, particularly in low-nitrogen conditions. wikipedia.org Halogenated natural products, while potentially serving defensive roles, also represent a pool of organic matter containing halogens that can be cycled through microbial degradation. ufz.deresearchgate.netfrontiersin.org The reductive dehalogenation of these compounds by sponge-associated bacteria contributes to the cycling of halogens and the potential detoxification of these molecules, which can then be utilized as a food source by other microbes. researchgate.netfrontiersin.org This interplay between sponge metabolites and microbial activity highlights a contribution to the complex biogeochemical cycles within marine ecosystems.

Distinguishing Biogenic vs. Anthropogenic Halogenated Compounds in the Marine Environment

Distinguishing between biogenic and anthropogenic halogenated compounds in the marine environment is crucial for accurate environmental monitoring and assessing the sources and fates of these substances. researchgate.netrsc.orgnih.gov Naturally produced halogenated organic compounds are synthesized by a variety of marine organisms, including bacteria, cyanobacteria, macroalgae, sponges, and cnidarians. ijoear.comasm.orgfrontiersin.orggu.se These biogenic compounds can structurally resemble anthropogenic pollutants, such as PBDEs and halogenated dibenzo-p-dioxins like this compound. ufz.denih.govresearchgate.netnih.gov

Several approaches are used to differentiate between these sources. One method involves identifying the organisms known to produce specific halogenated natural products. For example, this compound is known to be produced by the sponge Dysidea dendyi. ijoear.comufz.deresearchgate.netasm.orgresearchgate.netasm.orgscispace.com Analyzing the spatial distribution of compounds in relation to the presence of known producing organisms can provide clues about their origin. Additionally, isotopic analysis can help distinguish between biogenic and anthropogenic sources, as natural and synthetic processes can result in different isotopic signatures. ufz.deresearchgate.netresearchgate.net The presence of specific isomer structures can also be indicative, although some natural and anthropogenic compounds can have very similar structures. researchgate.net The discovery of biosynthetic gene clusters in marine microbes associated with organisms like sponges further supports the biogenic origin of certain halogenated compounds. nih.gov

Ecological Significance of Sponge-Microbe Symbioses in Compound Production

Sponge-microbe symbioses are ecologically significant in the production of a wide array of secondary metabolites, including halogenated compounds like this compound. researchgate.netresearchgate.netnih.govwikipedia.orgmdpi.comasm.orgnih.govresearchgate.net Many marine sponges host diverse and abundant microbial communities that can constitute a significant portion of the sponge's biomass. wikipedia.orgasm.orgnih.gov These microbial symbionts, including bacteria, archaea, fungi, and microalgae, play a crucial role in the production of bioactive compounds. researchgate.netwikipedia.orgmdpi.comasm.org

While some compounds may be synthesized solely by the sponge host or the microbial symbionts, in many cases, the production involves a collaborative effort between the host and its microbes. frontiersin.orgasm.orgoup.com For instance, the sponge might produce an inactive precursor molecule, which is then enzymatically halogenated by microbial symbionts. frontiersin.orgasm.org Halogenase enzymes, responsible for incorporating halogen atoms into organic molecules, have been found in sponge-associated bacteria. frontiersin.orgasm.orgoup.com Prominent sponge symbionts, such as Chloroflexi and Cyanobacteria, have been linked to the production of halogenated secondary metabolites. nih.govfrontiersin.orgasm.orgoup.com This symbiotic relationship provides the sponge with chemical defenses against predation and microbial threats, contributing to its survival and ecological success. nih.govresearchgate.netnih.govwikipedia.orgresearchgate.net The production of these compounds by the symbionts can also influence the composition and function of the microbial community itself, potentially selecting for microbes capable of degrading or utilizing these halogenated molecules. ufz.deresearchgate.net

Q & A

Basic Research Questions

Q. What are the key steps for isolating Spongiadioxin B from marine sponges, and how can cross-contamination be minimized?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning and chromatographic techniques (e.g., silica gel, HPLC). To minimize contamination, use sponges from distinct geographical regions, verify taxonomy via DNA barcoding, and include negative controls during extraction. Characterization via NMR and mass spectrometry ensures structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : High-resolution NMR (1D/2D) and mass spectrometry (HRMS) are essential. For unresolved spectral peaks, compare data with synthetic analogs or computational simulations (e.g., DFT-based NMR prediction). X-ray crystallography can resolve stereochemical ambiguities .

Q. How can researchers ensure the purity of this compound samples before biological assays?

- Methodological Answer : Employ orthogonal analytical methods: HPLC (UV/ELSD detection), TLC with multiple solvent systems, and elemental analysis. Purity thresholds (>95%) should align with journal guidelines for reproducibility .

Advanced Research Questions

Q. What are the primary challenges in synthesizing this compound de novo, and how can stereochemical fidelity be maintained?

- Methodological Answer : Key challenges include constructing the dioxane ring and managing stereocenters. Retrosynthetic analysis should prioritize convergent strategies. Asymmetric catalysis (e.g., Sharpless epoxidation) and chiral auxiliaries ensure stereochemical control. Monitor intermediates via chiral HPLC .

Q. How should researchers address contradictory bioactivity data for this compound across studies?

- Methodological Answer : Evaluate experimental variables: cell lines (e.g., HeLa vs. primary cells), assay conditions (oxygen levels, serum concentration), and compound stability (e.g., degradation in DMSO). Use meta-analysis to identify trends and validate findings via orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What experimental design principles optimize the yield of this compound in semi-synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions. Use in-situ monitoring (e.g., FTIR) to track reaction progress .

Q. How can researchers validate this compound’s molecular targets in complex biological systems?

- Methodological Answer : Combine affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) and functional genomics (siRNA screens). Cross-validate with cellular thermal shift assays (CETSA) and molecular docking simulations .

Q. What strategies mitigate this compound’s instability under physiological conditions during in vivo studies?

- Methodological Answer : Use prodrug formulations (e.g., ester derivatives) or encapsulation (liposomes, cyclodextrins). Conduct stability assays in simulated gastric fluid (SGF) and plasma, adjusting pH or co-administering stabilizers (e.g., antioxidants) .

Q. How should Structure-Activity Relationship (SAR) studies be structured to identify critical functional groups?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy groups). Test against a panel of biological targets (enzymes, cell viability). Use multivariate analysis (PCA) to correlate structural features with activity .

Q. What protocols ensure reproducibility of this compound’s effects across independent laboratories? **

- Methodological Answer : Standardize protocols: solvent batch (e.g., Sigma-Aldridge vs. TCI), cell passage number, and equipment calibration. Share raw data and analytical standards via repositories (e.g., Zenodo). Include positive/negative controls in collaborative studies .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.